molecular formula C22H16ClN3O3 B7693886 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide

Cat. No. B7693886
M. Wt: 405.8 g/mol
InChI Key: IICJHHZROFWCKV-UHFFFAOYSA-N
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Description

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is known to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are known to play a role in inflammation, pain, and fever. This compound may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antioxidant properties, which may help to protect against oxidative stress. This compound has been shown to have a relatively low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide is its potential therapeutic properties. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.

Future Directions

There are several future directions for the research and development of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is the further study of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, the development of new methods for the synthesis and administration of this compound may help to overcome some of the current limitations.

Synthesis Methods

The synthesis of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide involves the reaction of 2-chlorobenzohydrazide with 2-chlorophenyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-(2-hydroxyphenoxy)phenylacetic acid in the presence of N,N-dimethylformamide and triethylamine to yield the final product.

Scientific Research Applications

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-18-12-6-4-10-16(18)21-25-22(29-26-21)17-11-5-7-13-19(17)28-14-20(27)24-15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICJHHZROFWCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide

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